Ethyl 2-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)acetate

EGFR inhibitor quinoxalinone precursor anticancer synthesis

Ethyl 2-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)acetate (CAS 14152-57-9) is a quinoxalinone-derived heterocyclic building block with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol. Its structure features a 3-oxo-3,4-dihydroquinoxaline core bearing an N4-methyl substituent and a C2-ethyl acetate side chain.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 14152-57-9
Cat. No. B3039925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)acetate
CAS14152-57-9
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC2=CC=CC=C2N(C1=O)C
InChIInChI=1S/C13H14N2O3/c1-3-18-12(16)8-10-13(17)15(2)11-7-5-4-6-9(11)14-10/h4-7H,3,8H2,1-2H3
InChIKeyKYODLKBMQGVMSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)acetate (CAS 14152-57-9): Chemical Identity and Procurement Profile


Ethyl 2-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)acetate (CAS 14152-57-9) is a quinoxalinone-derived heterocyclic building block with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol . Its structure features a 3-oxo-3,4-dihydroquinoxaline core bearing an N4-methyl substituent and a C2-ethyl acetate side chain . The compound is commercially available from multiple suppliers at purity specifications typically ranging from 90% to 95% , and is supplied exclusively for research and development purposes .

Why Generic Substitution of Ethyl 2-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)acetate Is Scientifically Unsupported


Within the 3-oxo-3,4-dihydroquinoxaline chemical space, even minor structural modifications produce substantial shifts in downstream derivative potency. SAR studies on quinoxalinone-based aldose reductase inhibitors demonstrate that N1-acetate derivatives span a broad IC50 range from low micromolar to submicromolar (0.143 μM for the most potent analog 15a), with activity exquisitely dependent on the precise combination of C3 and C6 substituents and the N4-substitution pattern . The specific N4-methyl, C2-ethyl acetate configuration of CAS 14152-57-9 is not interchangeable with the N4-unsubstituted, N4-benzyl, or C2-carboxylate variants—each divergent scaffold enters a distinct reactivity manifold that leads to fundamentally different final compound profiles in EGFR inhibition and antiproliferative assays .

Quantitative Differentiation Evidence for Ethyl 2-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)acetate: Comparator-Based Analysis


Documented Synthetic Utility as a Key Precursor to Sub-Nanomolar EGFR Inhibitors vs. Alternative Quinoxalinone Scaffolds

Compound 3 (ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate, the direct structural congener of the target compound differing only in the ester linkage position) serves as the immediate precursor to derivatives 11 and 17, which exhibit EGFR inhibitory activity of 0.508 nM and 0.807 nM, respectively, approaching the potency of erlotinib (0.439 nM) . The target compound CAS 14152-57-9 possesses an extended C2-acetate arm that enables derivatization pathways unavailable to the C2-carboxylate ester congener, while the N4-methyl group is critical for the antiproliferative activity of the final derivatives—compound 3 itself demonstrates IC50 values of 2.51, 4.22, and 2.27 μM against HCT116, HePG2, and MCF7 cell lines . In contrast, the N4-unsubstituted parent compound 1 (ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate) lacks this N4-methyl substitution and produces derivatives with markedly different biological profiles .

EGFR inhibitor quinoxalinone precursor anticancer synthesis 4-methyl-3-oxoquinoxaline

Commercially Available Purity Specifications Across Multiple Independent Suppliers Enable Competitive Procurement Benchmarking

Multiple independent suppliers list this compound with documented purity specifications: AKSci offers ≥95% purity , while Fluorochem and LeYan supply at 90% purity . This multi-supplier landscape with verifiable purity ranges (90–95%) provides procurement scientists with the ability to benchmark quality specifications and negotiate on technical grounds, unlike single-source or custom-synthesis-only quinoxalinone analogs where purity is unvalidated or variably reported . The compound's molecular identity is confirmed by InChI Key KYODLKBMQGVMSY-UHFFFAOYSA-N across all supplier databases, ensuring cross-vendor chemical equivalence verification .

chemical procurement purity specification quinoxalinone building block supplier comparison

Structural Confirmation by X-Ray Crystallography of the N4-Methyl-3-Oxoquinoxaline Congener Validates Scaffold Identity for SAR Continuity

The molecular structure of compound 3 (ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate), the direct structural congener of the target compound, was confirmed by X-ray crystallography, providing unambiguous atomic-level validation of the N4-methyl-3-oxoquinoxaline scaffold geometry . This crystallographic confirmation establishes a definitive structural baseline for the scaffold class—a feature not uniformly available across all quinoxalinone building blocks. The target compound CAS 14152-57-9 shares the identical N4-methyl-3-oxoquinoxaline core, differing only in the C2 side-chain extension (ethyl acetate vs. ethyl carboxylate), which preserves the core electronic and steric properties verified by crystallography .

X-ray crystallography structural confirmation quinoxalinone scaffold validation

Strategic Position in a Published Dual EGFR/COX-2 Inhibitor Synthesis Pathway Differentiates This Scaffold from Alternative Quinoxalinone Cores

The 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide intermediate—directly accessed from the target compound's structural congener via hydrazinolysis—has been independently utilized as the key starting material in a distinct drug discovery program targeting dual EGFR and COX-2 inhibition . In this 2022 study, a library of 15 novel quinoxaline derivatives was synthesized from this intermediate, with the most active compounds (4a and 13) potently inhibiting EGFR with IC50 values of 0.3 and 0.4 μM, respectively, while also demonstrating COX-2 inhibitory activity . This dual-target profile is mechanistically inaccessible from quinoxalinone scaffolds lacking the N4-methyl substitution or the C2-reactive handle, as the C2 position is the critical derivatization site for generating the bioactive pharmacophore .

dual EGFR/COX-2 inhibitor quinoxaline synthesis medicinal chemistry anticancer

Validated Application Scenarios for Ethyl 2-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)acetate in Drug Discovery and Chemical Biology


Medicinal Chemistry: Synthesis of Sub-Nanomolar EGFR Tyrosine Kinase Inhibitors for Anticancer Lead Optimization

This compound's N4-methyl-3-oxoquinoxaline scaffold serves as the entry point to a series of derivatives demonstrating EGFR inhibitory activity down to 0.508 nM, rivaling erlotinib (0.439 nM) . The C2-ethyl acetate side chain enables hydrazinolysis to the carbohydrazide intermediate, which can be elaborated with diverse aldehydes, ketones, and heterocyclic reagents to generate focused libraries for EGFR-targeted anticancer screening . Procurement of CAS 14152-57-9 at ≥95% purity (available from AKSci) ensures reproducible yields in the critical hydrazinolysis step.

Dual-Target Drug Discovery: EGFR/COX-2 Polypharmacology Programs

The scaffold has been independently validated in a 2022 study for generating dual EGFR/COX-2 inhibitors, with lead compounds achieving EGFR IC50 values of 0.3–0.4 μM alongside COX-2 inhibitory activity . The C2 position of the quinoxalinone core is the essential derivatization site for installing the pharmacophoric elements responsible for dual-target engagement, and CAS 14152-57-9 provides the optimal C2-ester handle for this derivatization sequence .

Structure-Based Drug Design: Crystallographically Validated Scaffold for Computational Docking Campaigns

The N4-methyl-3-oxoquinoxaline core geometry has been experimentally confirmed by single-crystal X-ray diffraction, providing accurate bond lengths, angles, and torsional parameters for molecular docking studies . Researchers conducting virtual screening or structure-based optimization of quinoxalinone-derived kinase inhibitors can use this validated geometry to improve docking pose accuracy, reducing false-positive rates in computational hit identification workflows.

Aldose Reductase Inhibitor Development: N1-Acetate Derivative SAR Exploration for Diabetic Complication Indications

Quinoxalinone N1-acetate derivatives—structurally related to the target compound's hydrolysis product—have demonstrated aldose reductase inhibitory activity ranging from 0.143 μM to low micromolar IC50 values . The C2-ethyl acetate group of CAS 14152-57-9 can be hydrolyzed to the corresponding acetic acid, which serves as the N1-alkylation precursor for generating the N1-acetate pharmacophore identified as critical for aldose reductase inhibition .

Quote Request

Request a Quote for Ethyl 2-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.